Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Catalog No.
S732435
CAS No.
81282-12-4
M.F
C12H10ClNO3
M. Wt
251.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

CAS Number

81282-12-4

Product Name

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

IUPAC Name

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3

InChI Key

CJQWCZKLLDAKCX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl

Synthesis:

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is an organic compound that can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenacyl chloride with hydroxylamine hydrochloride and ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of the desired product along with other byproducts, which require further purification.

Applications in Medicinal Chemistry:

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate serves as a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. [, ] These synthesized compounds are then evaluated for their pharmacological properties, aiming to discover new drug candidates for various therapeutic applications.

Here are some specific examples:

  • Antimicrobial activity: Studies have shown that certain derivatives of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate exhibit promising antimicrobial activity against various bacterial and fungal strains. []
  • Anti-inflammatory activity: Research suggests that some compounds derived from this molecule possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. []
  • Anticancer activity: The exploration of derivatives of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate for their potential anticancer activity is ongoing, with some studies demonstrating promising results.

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀ClN₁O₃ and a CAS number of 81282-12-4. This compound features a unique isoxazole ring structure, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the 4-chlorophenyl group contributes to its chemical properties and potential biological activities. Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is known for its applications in medicinal chemistry and as a synthetic intermediate in various

Due to its functional groups. Notably, it can undergo nucleophilic substitution reactions due to the presence of the ethyl ester group. Additionally, cyclization reactions involving β-fluoro enones and sodium azide have been reported as effective methods for synthesizing derivatives of isoxazoles, including this compound .

The biological activity of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has been explored in several studies. Compounds with similar structures have shown promise as anti-inflammatory agents, anticancer agents, and inhibitors of various enzymes. The chlorophenyl moiety may enhance interactions with biological targets, potentially increasing the compound's efficacy in therapeutic applications .

Several synthesis methods have been developed for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. A common approach involves the cyclization of β-fluoro enones with sodium azide, which leads to the formation of the isoxazole ring. Other methods may include condensation reactions involving appropriate carboxylic acids and amines or the use of microwave-assisted synthesis techniques to improve yield and reaction times .

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has several applications in medicinal chemistry and organic synthesis. It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may be explored for potential therapeutic uses, particularly in treating inflammatory diseases or cancers due to their biological activity .

Interaction studies involving Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific enzymes or receptors, leading to desired pharmacological outcomes .

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate shares structural similarities with several other compounds in the isoxazole family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylateC₁₂H₁₀BrN₁O₃Similar structure with bromine substituent; potential differences in biological activity due to halogen variation
Ethyl 5-(phenyl)isoxazole-3-carboxylateC₁₂H₁₀N₁O₃Lacks halogen substitution; may exhibit different pharmacological profiles
Methyl 4-(4-chlorophenyl)-2,4-dioxobutanoateC₉H₈ClN₁O₄Contains a dioxobutanoate structure; differing reactivity patterns compared to ethyl ester

The presence of the chlorophenyl group in Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate enhances its lipophilicity and may contribute to its unique interactions with biological targets compared to similar compounds .

Systematic Chemical Names

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is officially recognized under multiple systematic nomenclature systems [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate [1] . Alternative systematic names include 3-isoxazolecarboxylic acid, 5-(4-chlorophenyl)-, ethyl ester [4] [5] and 5-(4-chlorophenyl)-isoxazole-3-carboxylic acid ethyl ester [6] [4] [7].

The compound follows standard nomenclature conventions for isoxazole derivatives, where the heterocyclic ring system is designated as either isoxazole or 1,2-oxazole depending on the naming system employed [5] [8]. The systematic name incorporates the ethyl ester functionality at the 3-position of the isoxazole ring and the 4-chlorophenyl substituent at the 5-position [1] [2].

Registry Numbers and Database Identifiers

Registry SystemIdentifierDatabase
Chemical Abstracts Service Registry Number81282-12-4Chemical Abstracts Service [1] [2] [6]
PubChem Compound Identifier13035537National Center for Biotechnology Information
MDL NumberMFCD08446403MDL Information Systems [1] [2] [6]
DSSTox Substance IdentifierDTXSID00515967Environmental Protection Agency [1]
DSSTox Chemical IdentifierDTXCID10466774Environmental Protection Agency
Wikidata IdentifierQ82377137Wikidata

Molecular Identifiers and Structural Codes

The compound possesses several standardized molecular identifiers that facilitate database searches and chemical informatics applications [1] [2] . The International Chemical Identifier is InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 [1] [2] . The corresponding International Chemical Identifier Key is CJQWCZKLLDAKCX-UHFFFAOYSA-N [1] [2] .

The Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl [1] [2] . This canonical representation uniquely describes the molecular structure and connectivity patterns within the compound [1] .

Synonyms and Alternative Names

Name TypeAlternative Names
Systematic SynonymsEthyl 5-(4-chlorophenyl)isoxazole-3-carboxylate [1] [2]
ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate [1]
5-(4-Chloro-phenyl)-isoxazole-3-carboxylic acid ethylester
5-(4-Chloro-phenyl)-isoxazole-3-carboxylic acid ethyl ester
Trade DesignationsEthyl-5-(4-chlorophenyl)-3-isoxazolecarboxylate
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, AldrichCPR

Molecular Formula and Physical Constants

The molecular formula of ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is C₁₂H₁₀ClNO₃ [1] [2] [6]. The compound has a molecular weight of 251.66 grams per mole according to PubChem computational methods and 251.67 grams per mole according to alternative sources [6] [4] [9].

PropertyValueReference Method
Molecular Weight251.66 g/molPubChem 2.2
Exact Mass251.0349209 DaPubChem 2.2
Monoisotopic Mass251.0349209 DaPubChem 2.2
XLogP3-AA3.2XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar Surface Area52.3 ŲCactvs 3.4.8.18
Heavy Atom Count17PubChem
Complexity266Cactvs 3.4.8.18

Structural Classification and Chemical Family

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate belongs to the isoxazole family of heterocyclic compounds [1] [5]. Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms in adjacent positions within the ring structure [5] [8]. This compound specifically represents an isoxazole derivative bearing an ethyl ester functional group at the 3-position and a para-chlorophenyl substituent at the 5-position [1] [2] .

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate represents a sophisticated heterocyclic compound characterized by the integration of three distinct structural domains: a central isoxazole ring, a para-chlorophenyl substituent, and an ethyl ester functional group. The molecular formula C₁₂H₁₀ClNO₃ with a molecular weight of 251.66-251.67 grams per mole demonstrates the compound's moderate molecular size and structural complexity [2] [3].

The compound exhibits a solid physical state at room temperature with a melting point of 127-128°C, indicating substantial intermolecular forces and crystalline stability [3]. The predicted boiling point of 405.4±35.0°C and density of 1.276±0.06 grams per cubic centimeter further characterize its physical properties [3]. The negative predicted pKa value of -6.61±0.38 suggests minimal acidic character, while the LogP value of 3.17170 indicates moderate lipophilicity [4] [3].

Isoxazole Ring System Structure

The isoxazole core constitutes the central structural framework of the molecule, functioning as a five-membered heterocyclic ring containing nitrogen and oxygen atoms positioned at the 1,2-locations respectively [5] [6]. This heterocyclic system exhibits characteristic aromatic properties, following Hückel's 4n+2 π-electron rule with six π-electrons delocalized across five atoms [5] [6] [7].

The isoxazole ring maintains planar geometry with typical root-mean-square deviations of approximately 0.060 Å from perfect planarity [8]. Bond lengths within the ring system follow established patterns for aromatic heterocycles, with the nitrogen-oxygen bond measuring approximately 1.404 Å and the oxygen-carbon bond approximately 1.355 Å [8] [9]. The carbon-nitrogen bond exhibits partial double bond character at approximately 1.336 Å, while carbon-carbon bonds within the ring range from 1.360 to 1.392 Å, consistent with aromatic delocalization [9] [10].

The five-membered ring adopts bond angles close to the ideal 108° geometry, optimizing both aromatic stabilization and minimizing angle strain [5] [6]. This geometric arrangement enables efficient π-electron delocalization while maintaining structural integrity of the heterocyclic core [5] [6] [7].

Para-Chlorophenyl Substituent Organization

The para-chlorophenyl group attached at position 5 of the isoxazole ring introduces significant electronic and steric effects to the molecular system [11] [12] [13]. The chlorine atom occupies the para position of the phenyl ring, creating a linear arrangement that maximizes electronic communication through the aromatic system [11] [12].

The chlorine substituent functions as an electron-withdrawing group through inductive effects, reducing electron density throughout the aromatic system [12] [13] [14]. Despite chlorine's electron-withdrawing nature, it demonstrates ortho and para directing behavior in electrophilic aromatic substitution reactions due to resonance effects from its lone electron pairs [12] [15]. This dual electronic behavior influences both the reactivity patterns and electronic distribution within the molecular framework [12] [14].

The phenyl ring typically adopts dihedral angles ranging from 10° to 60° relative to the isoxazole ring plane, as observed in related crystallographic studies [16] [8] [17]. This non-planar arrangement affects intermolecular interactions and influences the three-dimensional molecular shape, which impacts biological activity and crystal packing arrangements [16] [8].

Ethyl Ester Functional Group Configuration

The ethyl ester group positioned at the 3-position of the isoxazole ring provides essential functionality for chemical reactivity and molecular recognition [18] [19] [20]. The ester linkage consists of a carbonyl group (C=O) with an approximate bond length of 1.20 Å, characteristic of double bond character, and a single carbon-oxygen bond of approximately 1.35 Å connecting to the ethyl chain [20] [21].

The ester functionality introduces polarity to the molecule while maintaining moderate lipophilicity through the ethyl chain [18] [22]. This structural feature enables hydrogen bonding interactions through the oxygen atoms, which can act as hydrogen bond acceptors in biological and crystalline environments [22] [23]. The ester group also serves as a potential site for hydrolytic cleavage, representing a reactive center for metabolic processes [18] [23].

The ethyl chain adopts various conformational states, contributing to the overall molecular flexibility and three-dimensional shape [22]. This conformational freedom affects molecular interactions and influences the compound's ability to interact with biological targets [18] [22].

Electronic Structure and Molecular Orbital Character

The electronic organization of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate reflects the combined influence of its constituent structural elements [6] [7] [24]. The isoxazole ring exhibits aromatic character with six π-electrons distributed over five atoms, creating higher electron density compared to benzene carbons [6] [7]. The nitrogen atom possesses the highest electron density within the ring due to its greater electronegativity compared to carbon [6] [7].

Extended conjugation occurs through the isoxazole-phenyl system, enhancing molecular stability and creating delocalized electron pathways [6] [24]. The electron-withdrawing effects of both the chlorine atom and ester group create electron-deficient regions that influence chemical reactivity and biological interactions [12] [14] [15].

The molecular orbital structure features the highest occupied molecular orbital (HOMO) primarily localized on the isoxazole ring, while the lowest unoccupied molecular orbital (LUMO) concentrates on electron-deficient regions created by the withdrawing substituents [6] [24]. This electronic arrangement determines photochemical properties and influences π→π* electronic transitions expected in the ultraviolet region [6] [24].

Intermolecular Organization and Crystal Packing

The molecular organization of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate in solid-state environments reflects the interplay of various intermolecular forces [16] [25] [10]. Hydrogen bonding interactions occur through the ester oxygen atoms and the isoxazole nitrogen, which can function as hydrogen bond acceptors [22] [23] [10]. These interactions contribute to crystal stability and influence melting point behavior [3] [22].

π-π stacking interactions between aromatic rings provide additional stabilization in crystalline arrangements [11] [16]. The non-planar molecular geometry, resulting from the dihedral angles between ring systems, affects the efficiency of these stacking interactions and influences overall crystal packing patterns [16] [8] [17].

Van der Waals interactions and dipole-dipole forces, enhanced by the estimated dipole moment of approximately 3.3 D, contribute to intermolecular cohesion [7] [26]. The combination of these forces determines the compound's physical properties, including melting point, density, and solubility characteristics [3] [26] [22].

XLogP3

3.2

Wikipedia

Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types